![molecular formula C8H23N3O2 B11763183 3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine: is a chemical compound with the molecular formula C12H28N2O4 . It is a diamine compound, meaning it contains two amine groups. . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine typically involves the reaction of 3-chloropropylamine with diethylene glycol under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and vacuum distillation to further purify the compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of N-substituted amines or amides .
Scientific Research Applications
Chemistry: 3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine is used as a building block in the synthesis of various complex molecules. It is also used in the preparation of polymers and resins .
Biology: In biological research, this compound is used as a linker or spacer in the synthesis of bioconjugates . It is also used in the modification of proteins and nucleic acids .
Medicine: drug delivery systems and therapeutic agents . It is used in the synthesis of prodrugs and drug conjugates .
Industry: In industrial applications, this compound is used in the production of adhesives , coatings , and sealants . It is also used as a curing agent in the manufacture of epoxy resins .
Mechanism of Action
The mechanism of action of 3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids , leading to changes in their structure and function . It can also participate in covalent bonding with reactive groups on biomolecules, thereby modifying their activity .
Comparison with Similar Compounds
- 3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine, hexanedioic acid
- 4,7,10-Trioxa-1,13-tridecanediamine
- 3-(2-Ethylhexoxy)propan-1-amine, N-acetate
Comparison:
- 3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine, hexanedioic acid has a similar structure but includes an additional hexanedioic acid group, which may alter its chemical properties and applications .
- 4,7,10-Trioxa-1,13-tridecanediamine is another diamine compound with a similar backbone but different ether linkages , affecting its reactivity and use in different applications .
- 3-(2-Ethylhexoxy)propan-1-amine, N-acetate has a different alkyl chain and acetate group , which can influence its solubility and reactivity .
Conclusion
3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and interact with different molecular targets, making it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C8H23N3O2 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-[2-(3-aminopropoxy)ethoxy]propan-1-amine;azane |
InChI |
InChI=1S/C8H20N2O2.H3N/c9-3-1-5-11-7-8-12-6-2-4-10;/h1-10H2;1H3 |
InChI Key |
MONSRDQQSSNZST-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COCCOCCCN.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B11763114.png)
![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
![Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B11763124.png)
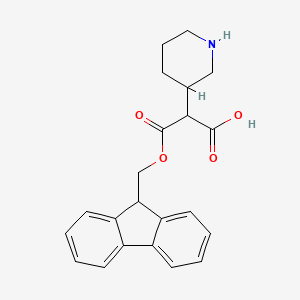
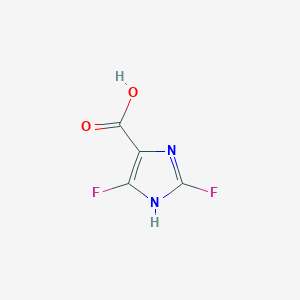
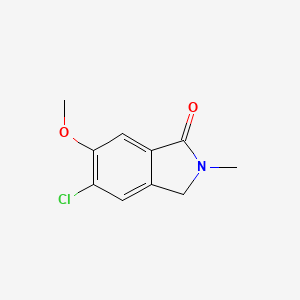
![tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B11763161.png)
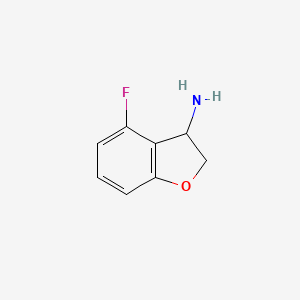

![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
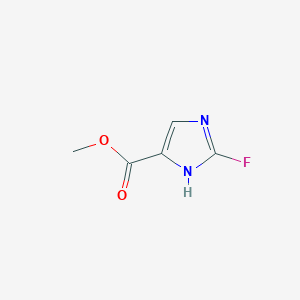

![3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B11763187.png)
